3-Methyl-2-cyclopenten-1-one (CAS 2758-18-1) is a cyclic enone characterized by a five-membered ring featuring an α,β-unsaturated ketone with a methyl substituent at the 3-position [1]. In industrial and laboratory procurement, it is primarily sourced as a rigid building block for complex organic synthesis, particularly in the construction of cyclopentanoid natural products, prostaglandins, and angularly methylated bicyclic systems. As a volatile liquid, it also serves as a high-value flavoring agent and fragrance component, contributing distinct woody and smoky notes to commercial formulations[1]. Its baseline value proposition lies in the precise steric and electronic modifications imparted by the 3-methyl group, which fundamentally alter its electrophilicity and dienophilicity compared to unsubstituted cyclopentenones, thereby dictating its specific utility in regiocontrolled synthetic pathways.
Procuring generic cyclic enones, such as the unsubstituted 2-cyclopenten-1-one or the six-membered 3-methyl-2-cyclohexen-1-one, as substitutes for 3-methyl-2-cyclopenten-1-one will result in catastrophic failure in regioselective syntheses. The methyl group at the 3-position acts as a significant steric shield and electron donor, drastically reducing the electrophilicity of the β-carbon. Consequently, while unsubstituted analogs rapidly undergo Michael additions and Diels-Alder cycloadditions under mild conditions, 3-methyl-2-cyclopenten-1-one exhibits profound resistance, often resulting in a complete loss of reactivity in standard organocatalytic conjugate additions [1]. This non-interchangeability means buyers must specifically procure this compound when attempting to suppress unwanted side reactions at the β-position, or when the synthetic route explicitly requires forcing conditions (such as high-pressure Lewis acid catalysis) to forge heavily substituted, angularly methylated core structures.
In direct asymmetric vinylogous Michael additions to nitroalkenes via dienamine catalysis, the cyclic scaffold geometry strictly dictates reactivity. While unhindered cyclic enones readily form extended dienamine intermediates, the substitution at the 3-position in 3-methyl-2-cyclopenten-1-one results in a complete loss of reactivity under standard organocatalytic conditions[1]. This stark contrast to unsubstituted analogs highlights the compound's profound steric deactivation.
| Evidence Dimension | Vinylogous Michael addition reactivity (dienamine catalysis) |
| Target Compound Data | Complete loss of reactivity (0% product formation) |
| Comparator Or Baseline | Unhindered cyclic enones (e.g., 2-cyclohexen-1-one derivatives, which react readily) |
| Quantified Difference | 100% reduction in conjugate addition product formation |
| Conditions | 20 mol% chiral primary amine, 30 mol% 2-fluorobenzoic acid, toluene, 40 °C |
This profound steric deactivation is critical for procurement in complex multi-step synthesis, as it prevents unwanted conjugate additions and allows the compound to survive conditions that would rapidly consume its unsubstituted analogs.
The electron-donating and sterically demanding 3-methyl group significantly reduces the dienophilicity of 3-methyl-2-cyclopenten-1-one compared to 2-cyclopenten-1-one. Synthesizing angularly methylated hydrindanones from this precursor requires forcing conditions: combining high pressure with a strong Lewis acid (EtAlCl2). Under these specific conditions, cycloaddition with isoprene yields 40% of the target bicyclic ketone, and 65% with (E)-piperylene [1]. Unsubstituted analogs do not require such extreme activation to achieve comparable yields.
| Evidence Dimension | Diels-Alder cycloaddition yield and required activation |
| Target Compound Data | 40% yield (with isoprene); 65% yield (with (E)-piperylene) under high pressure |
| Comparator Or Baseline | 2-Cyclopenten-1-one (achieves high yields under mild thermal or microwave conditions) |
| Quantified Difference | Requires high-pressure activation and EtAlCl2 to overcome steric hindrance and achieve 40-65% yields |
| Conditions | High pressure, EtAlCl2 catalyst, CH2Cl2/CHCl3 solvent, 65 °C |
Process chemists must procure this specific methyl-substituted enone to construct angularly methylated hydrindanone cores, but must simultaneously engineer their scale-up facilities for high-pressure or strong Lewis acid compatibility.
The presence of the 3-methyl group on the cyclopentenone ring significantly decreases its reactivity toward hydroxyl (OH) radicals in the gas phase. Kinetic studies using pulsed laser photolysis and laser-induced fluorescence demonstrate that 3-methyl-2-cyclopenten-1-one has a reaction rate coefficient of 4.4 × 10^-12 cm3 s^-1 at room temperature [1]. This is nearly three times slower than unsubstituted 2-cyclopenten-1-one and almost four times slower than its isomer 2-methyl-2-cyclopenten-1-one.
| Evidence Dimension | OH radical reaction rate coefficient at room temperature |
| Target Compound Data | 4.4 (±0.7) × 10^-12 cm3 s^-1 |
| Comparator Or Baseline | 2-Cyclopenten-1-one (1.2 × 10^-11 cm3 s^-1) and 2-methyl-2-cyclopenten-1-one (1.7 × 10^-11 cm3 s^-1) |
| Quantified Difference | ~63% reduction in oxidation rate vs. unsubstituted analog; ~74% reduction vs. 2-methyl isomer |
| Conditions | Gas phase, room temperature, pulsed laser photolysis / laser-induced fluorescence |
For formulators in the fragrance industry or researchers in combustion chemistry, this quantitative reduction in oxidation rate indicates superior shelf-life and stability in volatile environments compared to close structural analogs.
In the analysis of traditional smoked meat products, 3-methyl-2-cyclopenten-1-one is identified as a critical surface-localized volatile flavor substance directly correlated with woodchip-derived smoke profiles [1]. Unlike generic aliphatic aldehydes that provide broad fruity or fatty notes, this specific cyclic ketone possesses a higher sensory threshold but is essential for modifying and authenticating the complex woody/smoky aroma profile.
| Evidence Dimension | Flavor profile contribution and localization |
| Target Compound Data | Exclusively detected in the surface layer as a characteristic wood-smoke volatile |
| Comparator Or Baseline | Aliphatic aldehydes (e.g., n-hexanal, providing generic fatty notes) |
| Quantified Difference | Provides specific woody/smoky structural modification rather than generic background flavor |
| Conditions | GC-MS volatile profiling of inner vs. surface layers of traditional smoked bacon |
Food and beverage procurement teams must select this exact compound to authentically replicate traditional wood-smoked sensory profiles, as standard aliphatic ketones or aldehydes cannot substitute its specific structural contribution to aroma.
Because of its specific substitution pattern, 3-methyl-2-cyclopenten-1-one is the premier starting material for constructing angularly methylated hydrindanone cores. As demonstrated by its Diels-Alder reactivity profile, when subjected to high pressure and Lewis acid catalysis (EtAlCl2), it successfully cycloadds with dienes like isoprene and piperylene [1]. This makes it an irreplaceable precursor for process chemists synthesizing complex terpenoids and steroidal frameworks where the angular methyl group must be precisely positioned.
In complex synthetic routes where premature or unwanted Michael additions would destroy the intermediate, the profound steric shielding of the 3-methyl group provides a critical advantage. The complete loss of reactivity in standard dienamine-catalyzed vinylogous Michael additions ensures that the enone moiety remains intact under conditions that would rapidly consume unsubstituted cyclopentenones [2], allowing chemists to selectively target other functional groups on the molecule without competing side reactions.
Due to its significantly lower gas-phase reactivity with hydroxyl radicals compared to its 2-methyl isomer and unsubstituted analogs [4], 3-methyl-2-cyclopenten-1-one is highly suitable for long-lasting volatile formulations. It is specifically procured by the food and fragrance industry to impart authentic, wood-derived smoky and woody notes to products, where its enhanced oxidative stability ensures a prolonged shelf-life and a consistent sensory profile over time [3].
Irritant